molecular formula C9H17NO4 B1252024 Hyacinthacine B3

Hyacinthacine B3

Cat. No.: B1252024
M. Wt: 203.24 g/mol
InChI Key: PIBHCJDPQRCONN-MVEQLIQHSA-N
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Description

Hyacinthacine B3 is a polyhydroxylated pyrrolizidine alkaloid. This compound is part of a larger group of natural products known for their glycosidase inhibitory activities. These alkaloids are typically isolated from plants and have shown potential utility in various therapeutic applications, including antiviral, anticancer, antidiabetic, and antiobesity treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hyacinthacine B3 involves several steps, starting with commercially available (S)- and ®-4-penten-2-ol. The synthetic route includes stereocontrolled C-N ring construction, which is crucial for the formation of the pyrrolizidine core. The key steps involve the use of diazo amides and imines to form aziridines with high stereocontrol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods would likely be scaled up from laboratory procedures, focusing on optimizing yield and purity while maintaining the stereochemistry of the compound.

Chemical Reactions Analysis

Types of Reactions

Hyacinthacine B3 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: This reaction can be used to reduce any ketone or aldehyde functionalities.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

    Chemistry: As a glycosidase inhibitor, it is used in the study of carbohydrate metabolism and enzyme inhibition.

    Biology: It is used to investigate the biological pathways involving glycosidases and their role in cellular processes.

    Medicine: Due to its glycosidase inhibitory activity, it has potential therapeutic applications in treating diseases such as diabetes, cancer, and viral infections.

    Industry: It can be used in the development of new pharmaceuticals and as a lead compound for drug discovery.

Mechanism of Action

Hyacinthacine B3 exerts its effects primarily through the inhibition of glycosidases. These enzymes are involved in the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, this compound can interfere with carbohydrate metabolism, which is crucial in various biological processes. The molecular targets include specific glycosidases, and the pathways involved are those related to carbohydrate metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hyacinthacine B3 is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its glycosidase inhibitory activity. Compared to other hyacinthacines, this compound has been confirmed to have a correct structure, while some others, like hyacinthacine B7, have been shown to have incorrect structures .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

(1S,2R,3R,5R,7R,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol

InChI

InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6-,7-,8-,9+/m1/s1

InChI Key

PIBHCJDPQRCONN-MVEQLIQHSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O

Canonical SMILES

CC1CC(C2N1C(C(C2O)O)CO)O

Synonyms

hyacinthacine B3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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